N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide
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Overview
Description
N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide is a compound that combines the unique structural features of adamantane and fluorobenzene sulfonamide Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while fluorobenzene sulfonamide introduces functional groups that can interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide typically involves the following steps:
Formation of Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as an amine or halide.
Coupling Reaction: The functionalized adamantane is then coupled with 2-fluorobenzene-1-sulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl or carbonyl groups.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Hydroxylated or carbonylated adamantane derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the adamantane moiety’s known activity in this area.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Adamantan-2-YL)-2-chlorobenzene-1-sulfonamide
- N-(Adamantan-2-YL)-2-bromobenzene-1-sulfonamide
- N-(Adamantan-2-YL)-2-iodobenzene-1-sulfonamide
Uniqueness
N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its halogenated counterparts. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H20FNO2S |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2-adamantyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H20FNO2S/c17-14-3-1-2-4-15(14)21(19,20)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2 |
InChI Key |
PUYLCDMQDUVFQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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